

spectroscopic data of isovanillin (NMR, IR, Mass Spec)

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Spectroscopic Data of Isovanillin: A Technical Guide

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of the widely known vanillin. It serves as a valuable building block in organic synthesis and is of interest to researchers in various fields, including medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isovanillin**, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **isovanillin**.

Table 1: ¹H NMR Spectroscopic Data for Isovanillin



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.83	S	-	1H	Aldehyde (-CHO)
7.44	d	1.9	1H	Aromatic H
7.42	dd	8.8, 1.9	1H	Aromatic H
6.97	d	8.8	1H	Aromatic H
6.12	S	-	1H	Hydroxyl (-OH)
3.97	S	-	3H	Methoxy (-OCH₃)
Solvent: CDCl ₃ .				

Data sourced from multiple consistent online

databases.[1]

Table 2: 13C NMR Spectroscopic Data for Isovanillin



Chemical Shift (δ) ppm	Carbon Type	Assignment		
191.2	C=O	Aldehyde Carbon		
151.8	С	Aromatic C-O		
147.1	С	Aromatic C-O		
129.9	С	Aromatic C		
127.3	СН	Aromatic CH		
112.5	СН	Aromatic CH		
109.2	СН	Aromatic CH		
56.2	CH₃	Methoxy Carbon		
Solvent: CDCl ₃ . Data sourced				
from multiple consistent online				
databases.[2]				

Table 3: IR Absorption Bands for Isovanillin



Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3300-3100	Broad	O-H stretch (phenolic)
3010-2900	Medium	C-H stretch (aromatic and aldehyde)
2850, 2750	Medium	C-H stretch (aldehyde)
1680-1660	Strong	C=O stretch (aldehyde)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1270-1200	Strong	C-O stretch (aryl ether)
1150-1000	Strong	C-O stretch (phenol)

Sample preparation: KBr disc

or Nujol mull. Data is a

representative summary from

various sources.[3][4]

Table 4: Mass Spectrometry Data for Isovanillin (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
152	99.99	[M] ⁺ (Molecular Ion)
151	99.29	[M-H]+
109	18.29	[M-CHO-CH₃]+
81	27.54	Fragmentation product
51	14.66	Fragmentation product
Ionization method: Electron Ionization (EI) at 70 eV.[3]		

Experimental Protocols



The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

- Sample Weighing: Accurately weigh 5-25 mg of isovanillin for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Filtration: To ensure a homogeneous magnetic field and prevent spectral line broadening, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.[6]
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for calibration.[5]
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Operation (General Procedure):

- Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal
 of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then
 optimized through a process called "shimming" to achieve sharp spectral lines.[7]
- Parameter Setup: For a standard ¹H experiment, set the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]
- Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).



- Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum.
 Phase and baseline corrections are then applied to the spectrum.
- Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number
 of protons and identify the chemical shifts and coupling constants for all signals. For the ¹³C
 NMR spectrum, identify the chemical shifts of the different carbon atoms.

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method):

- Grinding: Grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.
- Mixing: Add a small amount of isovanillin (approximately 1-2% by weight) to the KBr and grind the mixture thoroughly to ensure it is homogeneous.
- Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Thin Solid Film Method:

- Dissolve approximately 50 mg of isovanillin in a few drops of a volatile solvent like methylene chloride or acetone.[9]
- Drop the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
 [9]
- Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

General Experimental Procedure:

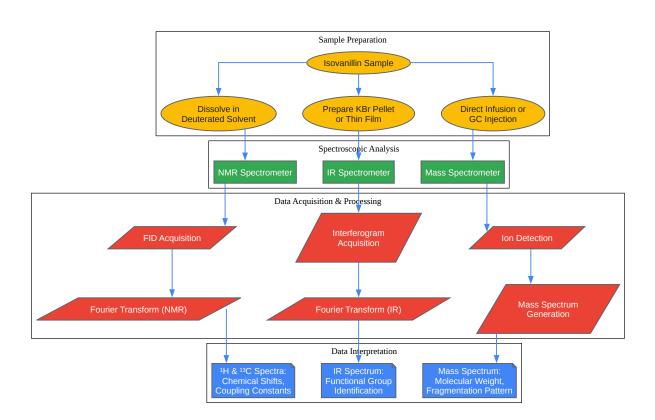


- Sample Introduction: Introduce a small amount of the isovanillin sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[10]
- Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and various fragment ions.[10][11]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.[11]
- Data Presentation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **isovanillin**.





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